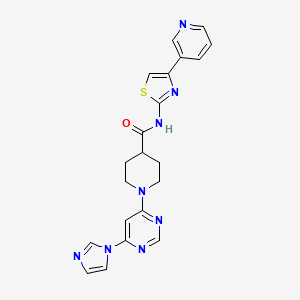

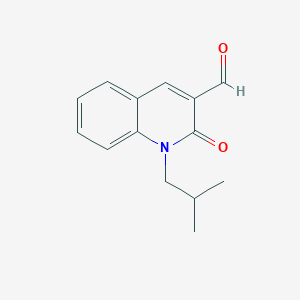

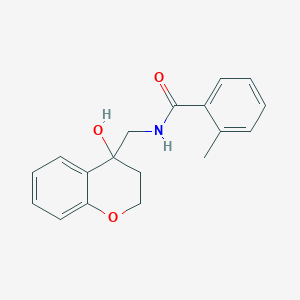

![molecular formula C9H11ClN2S B2393477 Clorhidrato de 2-Ciano-4,5,6,7-tetrahidrobenzo[b]tiofen-4-amina CAS No. 58094-09-0](/img/structure/B2393477.png)

Clorhidrato de 2-Ciano-4,5,6,7-tetrahidrobenzo[b]tiofen-4-amina

Descripción general

Descripción

2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride is a derivative of thiophene, a class of heterocyclic compounds that have significant applications in medicinal chemistry . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates, which contain a nitrile substituent in the thiophene ring, involves reacting the corresponding 3-thienylimino-3H-furan-2-ones with primary alcohols . Another synthesis method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to produce 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The structure of the title compound was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method .Chemical Reactions Analysis

The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gives 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound can be used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various types of biological targets, exhibiting a range of pharmacological activities .

Mode of Action

It is synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, which reacts with various chemical reagents through regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor . The competition of the reaction pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leads to the diversity of the synthesized products .

Biochemical Pathways

Similar compounds have been found to exhibit various types of biological activity, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown pronounced antinociceptive activity and low toxicity , suggesting that this compound may have similar effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride in lab experiments is that it is a selective agonist for the 5-HT2A receptor, meaning that it does not activate other serotonin receptors. This allows researchers to specifically study the effects of 5-HT2A receptor activation. However, one limitation is that 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride has a relatively short half-life, meaning that its effects may be short-lived.

Direcciones Futuras

There are a number of potential future directions for the study of 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride. One area of interest is the role of the 5-HT2A receptor in the regulation of mood and emotion. 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride could be used to study the effects of 5-HT2A receptor activation on these processes, which could have implications for the treatment of mood disorders such as depression and anxiety. Another potential future direction is the development of more selective and longer-lasting agonists for the 5-HT2A receptor, which could have greater utility in scientific research.

Aplicaciones Científicas De Investigación

- Aplicaciones: Los investigadores han explorado su potencial como agente antiinflamatorio. Al modular las vías inflamatorias, podría ser útil en el manejo de afecciones relacionadas con la inflamación .

- Aplicaciones: Los estudios han investigado los efectos citotóxicos de la 2-Ciano-4,5,6,7-tetrahidrobenzo[b]tiofen-4-amina contra diversas líneas celulares cancerosas. Puede inhibir el crecimiento y la proliferación tumoral .

- Aplicaciones: Los investigadores han explorado el potencial antioxidante de este compuesto. Podría contribuir a la salud celular al eliminar los radicales libres .

- Aplicaciones: La 2-Ciano-4,5,6,7-tetrahidrobenzo[b]tiofen-4-amina puede inhibir quinasas específicas, lo que la hace relevante para el desarrollo de fármacos dirigidos a enfermedades relacionadas con quinasas .

- Aplicaciones: Algunos estudios sugieren que este compuesto puede modular los receptores de estrógenos, lo que podría afectar las afecciones relacionadas con las hormonas .

- Aplicaciones: Los investigadores continúan sintetizando y caracterizando nuevas moieties de tiofeno. Al modificar la estructura, buscan crear agentes farmacológicos más efectivos .

Propiedades Antiinflamatorias

Actividad Anticancerígena

Propiedades Antioxidantes

Inhibición de Quinasas

Modulación del Receptor de Estrógenos

Nuevos Prototipos Estructurales

Estas aplicaciones destacan la versatilidad y el potencial del clorhidrato de 2-Ciano-4,5,6,7-tetrahidrobenzo[b]tiofen-4-amina en diversos campos de investigación. Tenga en cuenta que los estudios en curso pueden descubrir aplicaciones adicionales, lo que hace de este compuesto un área de investigación emocionante . ¡Si necesita más detalles o tiene alguna otra pregunta, no dude en preguntar! 😊

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been found that this compound has pronounced antinociceptive activity and low toxicity .

Cellular Effects

The effects of 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride on various types of cells and cellular processes are diverse. It has been found to be non-toxic towards LO2 and HepG2 at 100 μM . Furthermore, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reaction took place via β-attack on the benzylidene moiety in 4 followed by 1,6-intramolecular dipolar cyclization with concomitant aromatization .

Temporal Effects in Laboratory Settings

Current studies suggest that this compound has pronounced antinociceptive activity and low toxicity .

Dosage Effects in Animal Models

In animal models, the effects of 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride vary with different dosages. Both compounds were demonstrated to have in vivo hypoglycemic activity by reducing the blood glucose levels in sucrose-treated rats .

Metabolic Pathways

It is known that this compound can participate in various reactions with nucleophilic agents, leading to the formation of new acyclic or heterocyclic compounds .

Transport and Distribution

Current studies suggest that this compound has pronounced antinociceptive activity and low toxicity .

Subcellular Localization

It is known that this compound can participate in various reactions with nucleophilic agents, leading to the formation of new acyclic or heterocyclic compounds .

Propiedades

IUPAC Name |

4-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.ClH/c10-5-6-4-7-8(11)2-1-3-9(7)12-6;/h4,8H,1-3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHZQMQUGRZSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

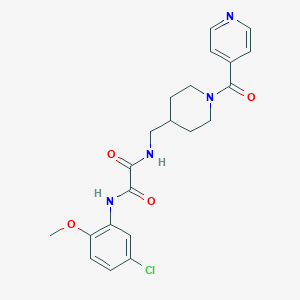

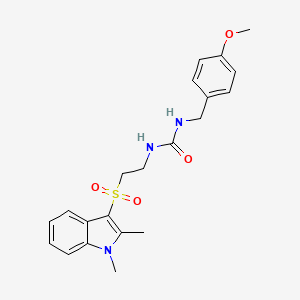

![5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2393394.png)

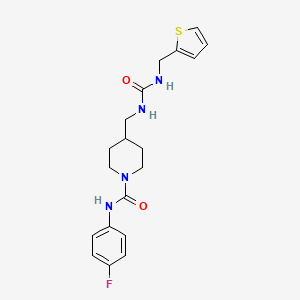

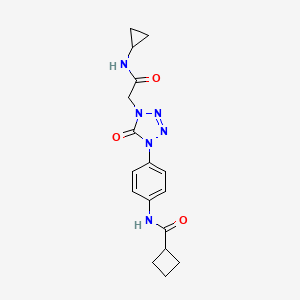

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B2393396.png)

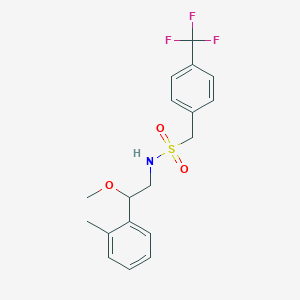

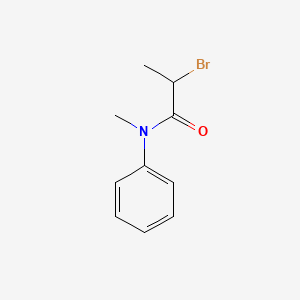

![4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2393397.png)

![1-[4-(Benzothiazol-2-yl)piperazino]ethanone](/img/structure/B2393408.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2393417.png)